molecular formula C9H9ClO2S B6354983 Methyl 3-chloro-5-(methylsulfanyl)benzoate CAS No. 1824578-68-8

Methyl 3-chloro-5-(methylsulfanyl)benzoate

Cat. No.: B6354983
CAS No.: 1824578-68-8
M. Wt: 216.68 g/mol
InChI Key: OCAMOCJHVPGTKS-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-(methylsulfanyl)benzoate is an organic compound with the molecular formula C9H9ClO2S and a molecular weight of 216.69 g/mol . It is a derivative of benzoic acid, featuring a chlorine atom and a methylsulfanyl group attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-5-(methylsulfanyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-5-(methylsulfanyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chloro-4-(methylsulfanyl)benzoate
  • Methyl 3-chloro-5-(ethylsulfanyl)benzoate
  • Methyl 3-bromo-5-(methylsulfanyl)benzoate

Uniqueness

Methyl 3-chloro-5-(methylsulfanyl)benzoate is unique due to the specific positioning of the chlorine and methylsulfanyl groups on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs . This unique structure allows for selective interactions in chemical reactions and biological systems, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

methyl 3-chloro-5-methylsulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2S/c1-12-9(11)6-3-7(10)5-8(4-6)13-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAMOCJHVPGTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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